

Application Notes and Protocols for Two-Photon Excitation of NDBF Derivatives

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Compound of Interest

Compound Name: 2-Nitrodibenzofuran

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Introduction

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research. Two-photon uncaging microscopy has emerged as a powerful technique to achieve this, enabling the photorelease of signaling molecules with subcellular resolution in living cells and tissues. The 3-nitro-2-ethyldibenzofuran (NDBF) caging group and its derivatives are at the forefront of this technology, offering high uncaging efficiency and sensitivity to two-photon excitation.

These application notes provide a comprehensive overview of the experimental setup and protocols for the two-photon excitation of NDBF derivatives. The focus is on the uncaging of bioactive molecules to study cellular signaling pathways, a critical aspect of drug discovery and fundamental biological research.

Principles of Two-Photon Uncaging with NDBF Derivatives

Two-photon uncaging utilizes the principle of two-photon absorption, where a molecule simultaneously absorbs two low-energy photons to transition to an excited state. This process is inherently confined to the focal volume of a high-intensity pulsed laser, providing exquisite three-dimensional control over the uncaging event.

The NDBF chromophore is a photolabile protecting group that can be attached to a bioactive molecule, rendering it inert.^[1] Upon two-photon excitation, the NDBF group undergoes a photochemical reaction that cleaves the bond to the bioactive molecule, releasing it in its active form. This allows for the precise initiation of biological processes at the desired time and location.

Quantitative Data of NDBF Derivatives

The efficiency of a two-photon caging group is determined by its photophysical properties. The following table summarizes the key quantitative data for NDBF and its red-shifted derivative, cDMA-NDBF. The uncaging cross-section (δu) is a measure of the efficiency of the two-photon uncaging process.

Caging Group	One-Photon Absorption Max (λ_{max})	Molar Extinction Coefficient (ϵ) at λ_{max}	Two-Photon Uncaging Wavelength	Two-Photon Uncaging Cross-section (δu)	Quantum Yield of Photolysis (Φ)	Caged Molecule Example
NDBF	~350-365 nm	18,400 $M^{-1}cm^{-1}$	710-800 nm	~0.6 GM	0.7	EGTA, Peptides (Cysteine), IP_3
cDMA-NDBF	Red-shifted vs. NDBF	Not specified	850-900 nm	Higher than NDBF (specific value not available)	Not specified	Peptides (Thiol)

Experimental Protocols

Preparation of NDBF-Caged Compounds

The synthesis of NDBF-caged compounds typically involves the chemical conjugation of the NDBF moiety to the bioactive molecule of interest. For detailed synthetic procedures, refer to the primary literature on the specific caged compound.

Loading of NDBF-Caged Compounds into Cells and Tissues

The method for loading caged compounds depends on the nature of the compound and the biological preparation.

For Brain Slices (e.g., NDBF-caged IP₃):

- Prepare acute brain slices using standard protocols.
- For cell-permeant versions (e.g., acetoxymethyl esters), incubate the slices in artificial cerebrospinal fluid (aCSF) containing the caged compound (e.g., 6-NDBF-IP₃/AM) and a fluorescent calcium indicator (e.g., Fluo-4/AM).[1]
- Incubate for approximately 30 minutes at 34°C.[2]
- Allow the slices to recover for at least 20 minutes at room temperature before imaging and uncaging.[2]

For Cultured Cells (e.g., NDBF-caged peptides):

- Incubate the cultured cells in a suitable buffer or medium containing the NDBF-caged peptide.
- The incubation time and concentration will need to be optimized for the specific peptide and cell type.
- Wash the cells to remove the excess caged compound before proceeding with the experiment.

Two-Photon Uncaging and Imaging Setup

A standard two-photon microscope equipped with a femtosecond pulsed near-infrared (NIR) laser is required.

- Laser: A tunable Ti:Sapphire laser is commonly used, allowing for the selection of the optimal wavelength for two-photon uncaging (e.g., 720 nm for MNI-glutamate uncaging, which can be a reference, and 800 nm for NDBF).[3]

- **Microscope:** An upright or inverted microscope with high numerical aperture (NA) objectives is necessary to achieve a tight focal volume for precise uncaging.
- **Detectors:** Photomultiplier tubes (PMTs) are used to detect the fluorescence from any reporter molecules (e.g., calcium indicators) used to monitor the effects of uncaging.
- **Software:** The microscope control software should allow for the precise positioning of the uncaging laser beam and the control of laser power and illumination duration.

Two-Photon Uncaging Protocol

- Identify the cell or subcellular region of interest using the two-photon microscope in imaging mode.
- Position the uncaging laser beam at the target location.
- Deliver a series of short laser pulses to uncage the bioactive molecule. The laser power and duration will need to be carefully calibrated to achieve the desired concentration of the released molecule without causing photodamage. For example, in brain slices, uncaging of NDBF-caged IP_3 has been achieved with two bursts of 25 mW irradiation.^[2]
- Simultaneously or subsequently, image the fluorescence of a reporter molecule to monitor the biological response to the uncaged molecule.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Two-Photon Uncaging

The following diagram illustrates the general workflow for a two-photon uncaging experiment.

A generalized workflow for two-photon uncaging experiments.

Example Signaling Pathway: IP_3 -Mediated Calcium Release

Two-photon uncaging of NDBF-caged IP_3 can be used to investigate the inositol trisphosphate (IP_3) signaling pathway, which plays a crucial role in regulating intracellular calcium levels.

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